4-[(1R)-1-Aminoethyl]benzene-1,2-diol 4-[(1R)-1-Aminoethyl]benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 134856-03-4
VCID: VC0148368
InChI: InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1
SMILES: CC(C1=CC(=C(C=C1)O)O)N
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

4-[(1R)-1-Aminoethyl]benzene-1,2-diol

CAS No.: 134856-03-4

Cat. No.: VC0148368

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

4-[(1R)-1-Aminoethyl]benzene-1,2-diol - 134856-03-4

CAS No. 134856-03-4
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name 4-[(1R)-1-aminoethyl]benzene-1,2-diol
Standard InChI InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1
Standard InChI Key HLADORYGYPYJHO-RXMQYKEDSA-N
SMILES CC(C1=CC(=C(C=C1)O)O)N

Chemical Structure and Properties

The compound 4-[(1R)-1-Aminoethyl]benzene-1,2-diol is characterized by its catechol structure (a benzene ring with adjacent hydroxyl groups) and a chiral aminoethyl side chain. The specific positioning of these functional groups confers distinctive chemical properties and reactivity patterns that differentiate it from similar structural analogs.

Structural Characteristics

4-[(1R)-1-Aminoethyl]benzene-1,2-diol possesses a benzene ring with hydroxyl groups at positions 1 and 2 (forming the catechol moiety) and an aminoethyl group at position 4. The (1R) designation indicates the specific stereochemistry at the first carbon of the aminoethyl side chain, making this a chiral molecule with a defined three-dimensional configuration. The chiral center is crucial for biological recognition processes and potential pharmacological activity.

Physical and Chemical Properties

The compound exhibits properties typical of both catechols and amines, creating a unique chemical profile. Its molecular formula is C8H11NO2 with a molecular weight of 153.181 g/mol. The compound contains multiple functional groups capable of forming hydrogen bonds through its hydroxyl and amino groups, likely contributing to its solubility profile and interaction with biological systems.

PropertyValueSource
CAS Number134856-03-4
Molecular FormulaC8H11NO2
Molecular Weight153.181 g/mol
IUPAC Name4-[(1R)-1-aminoethyl]benzene-1,2-diol
InChIInChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3/t5-/m1/s1
SMILESCC(C1=CC(=C(C=C1)O)O)N

Structural Relationships and Classification

4-[(1R)-1-Aminoethyl]benzene-1,2-diol belongs to a broader class of catecholamine derivatives, which are compounds combining a catechol structure with an amine group. This structural arrangement is found in several biologically significant molecules.

Relationship to Other Catechol Compounds

The compound shares structural similarities with several important biomolecules and pharmaceutical compounds. Its catechol structure resembles that of neurotransmitters like dopamine and norepinephrine, though with different substituent patterns and positioning . The 1,2-diol arrangement on the benzene ring is characteristic of compounds with antioxidant properties, as this configuration allows for efficient electron donation and free radical scavenging.

Isomeric Forms and Related Compounds

Several positional isomers and structurally related compounds exist with different arrangements of the functional groups:

  • 2-[(1R)-1-aminoethyl]benzene-1,4-diol (CAS: 1228566-53-7) has hydroxyl groups at positions 1 and 4 rather than 1 and 2

  • 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol features an additional hydroxyl group on the side chain and a methylated amino group

  • 4-((1R)-1-AMINOBUTYL)BENZENE-1,2-DIOL has a longer butyl chain instead of ethyl

These structural variations can significantly affect physicochemical properties and biological activities.

Chemical Reactivity and Mechanisms

The reactivity of 4-[(1R)-1-Aminoethyl]benzene-1,2-diol is governed by its functional groups, with the catechol moiety and amine group exhibiting distinct reaction patterns.

Catechol Chemistry

The 1,2-dihydroxybenzene (catechol) portion of the molecule is particularly reactive due to the adjacent hydroxyl groups:

  • Oxidation: The catechol group readily undergoes oxidation to form the corresponding o-quinone, a reaction that underlies its potential antioxidant activity

  • Metal chelation: The adjacent hydroxyl groups can form stable complexes with metal ions

  • Electrophilic aromatic substitution: The electron-rich aromatic ring is susceptible to electrophilic attack, though the hydroxyl groups direct substitution to specific positions

Amine Reactivity

The primary amine functionality contributes additional reaction pathways:

  • Nucleophilic substitution: The amino group can participate as a nucleophile in various reactions

  • Acylation and alkylation: Formation of amides or secondary/tertiary amines

  • Imine formation: Reaction with aldehydes or ketones to form Schiff bases

Stability Considerations

The compound's stability is affected by several factors:

  • Oxidation sensitivity: The catechol structure can undergo autoxidation in air, particularly in alkaline conditions

  • pH-dependent behavior: Both the amino and hydroxyl groups exhibit pH-dependent protonation states

  • Light sensitivity: Potential degradation upon exposure to UV light due to the aromatic system

Comparative Analysis with Similar Compounds

Understanding 4-[(1R)-1-Aminoethyl]benzene-1,2-diol in the context of related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Positional Isomers

CompoundHydroxyl PositionsSide Chain PositionKey DifferencesSource
4-[(1R)-1-Aminoethyl]benzene-1,2-diol1,2 (ortho)4 (para to position 1)Reference compound
2-[(1R)-1-aminoethyl]benzene-1,4-diol1,4 (para)2 (ortho to position 1)Different hydroxyl arrangement affecting electron distribution

Comparison with Other Catecholamines

The structural features of 4-[(1R)-1-Aminoethyl]benzene-1,2-diol can be compared with those of known catecholamines:

  • Compared to dopamine (4-(2-aminoethyl)benzene-1,2-diol), it contains an additional methyl group and a chiral center

  • Compared to epinephrine (4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol), it lacks the hydroxyl group on the side chain and the N-methyl substitution

  • These structural differences likely translate to altered receptor binding profiles and pharmacological properties

Research Applications

4-[(1R)-1-Aminoethyl]benzene-1,2-diol has potential applications across several scientific disciplines, driven by its unique structural features and chemical properties.

Medicinal Chemistry

In medicinal chemistry, the compound may serve as:

  • A scaffold for developing novel therapeutic agents targeting oxidative stress-related conditions

  • A pharmacological probe for studying catecholamine pathways

  • A starting point for structure-activity relationship studies in drug discovery programs

Organic Synthesis

The compound's functional groups make it valuable in organic synthesis:

  • As a chiral building block for constructing more complex molecules

  • In stereoselective transformations where the chiral center can direct the stereochemical outcome of subsequent reactions

  • As a model compound for developing new synthetic methodologies

Biochemical Research

In biochemical research, potential applications include:

  • Investigating enzyme mechanisms involved in catecholamine metabolism

  • Studying redox processes in biological systems

  • Exploring structure-function relationships in catecholamine receptors and transporters

Analytical Methods for Detection and Quantification

Accurate detection and quantification of 4-[(1R)-1-Aminoethyl]benzene-1,2-diol require sophisticated analytical techniques due to its structural complexity and potential for oxidation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with various detection methods is likely the most appropriate approach:

  • Reversed-phase HPLC with UV detection (monitoring at wavelengths typical for catechols)

  • HPLC coupled with mass spectrometry for enhanced sensitivity and specificity

  • Chiral HPLC for distinguishing between enantiomers

Spectroscopic Analysis

Several spectroscopic techniques can be employed for structural confirmation:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation

  • Infrared spectroscopy for functional group identification

  • UV-visible spectroscopy for characterizing the aromatic system and tracking oxidation states

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